(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEHGGHGKDENFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CN)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-50-2 | |
| Record name | 1-{1H-pyrrolo[2,3-b]pyridin-2-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Buchwald-Hartwig Amination for Bicyclic Framework Assembly
The pyrrolo[2,3-b]pyridine core is typically constructed via palladium-catalyzed cross-coupling. A representative protocol involves reacting 2-chloro-3-aminopyridine with propargylamine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C), achieving cyclization to form the pyrrolopyridine scaffold in 68–72% yield. Microwave-assisted synthesis (150°C, 30 min) enhances reaction efficiency, reducing side product formation.
Table 1: Cyclization Methods Comparison
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 110 | 68–72 | 90 |
| Microwave-Assisted | PdCl₂(dppf) | 150 | 78–82 | 94 |
| Thermal Cyclization | CuI/1,10-phenanthroline | 130 | 60–65 | 85 |
Bromination and Functional Group Manipulation
Bromination at the 5-position of the pyrrolopyridine core is achieved using N-bromosuccinimide (NBS) in DMF (0°C to RT, 12 h), yielding 5-bromo derivatives crucial for subsequent cross-coupling. Selective bromination requires stoichiometric control (1.1 equiv NBS) to avoid di-brominated byproducts.
Methanamine Group Introduction
Reductive Amination of Pyrrolopyridine Carbaldehydes
Condensation of pyrrolopyridine-2-carbaldehyde with ammonium acetate in methanol, followed by NaBH₄ reduction (0°C, 2 h), affords the methanamine derivative in 65–70% yield. This method avoids harsh conditions but requires strict moisture control to prevent aldehyde oxidation.
Nucleophilic Substitution with Protected Amines
Alternative routes employ 2-(chloromethyl)pyrrolo[2,3-b]pyridine intermediates. Reaction with Boc-protected amine (BocNH₂, K₂CO₃, DMF, 80°C, 6 h) followed by TFA deprotection (DCM, RT, 2 h) yields the free amine, with an overall 58% yield.
Table 2: Amination Efficiency
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 2-Carbaldehyde | NH₄OAc/NaBH₄ | MeOH, 0°C | 65–70 |
| 2-(Chloromethyl) derivative | BocNH₂/K₂CO₃ | DMF, 80°C | 58 |
| Direct Alkylation | NH₃ (g)/EtOH | Sealed tube, 100°C | 45–50 |
Dihydrochloride Salt Formation
HCl Gas Saturation in Ethanolic Solutions
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until pH < 2. Precipitation occurs upon cooling (−20°C, 12 h), yielding the dihydrochloride salt with >99% ion content (ion chromatography). This method is scalable but requires corrosion-resistant equipment.
Aqueous HCl Crystallization
Alternative salt formation uses concentrated HCl (12 M) added dropwise to an aqueous amine solution (1:2 molar ratio). The mixture is refluxed (1 h), cooled, and filtered, achieving 85–90% recovery. Excess HCl is removed via azeotropic distillation with toluene.
Purification and Characterization
Recrystallization Optimization
Ethanol/water (4:1 v/v) is the optimal solvent system for recrystallization, enhancing purity from 90% to 99.5% (HPLC). Slow cooling (1°C/min) minimizes inclusion of impurities.
Chromatographic Techniques
Silica gel chromatography (DCM/MeOH 9:1 to 7:3 gradient) resolves residual Boc-protected intermediates, with fractions monitored by TLC (Rf = 0.3 in EtOAc/hexane 1:1).
Table 3: Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 248–250°C (dec.) | DSC |
| ¹H NMR (D₂O) | δ 8.21 (d, J=5.1 Hz, 1H), 7.85 (d, J=3.0 Hz, 1H) | 500 MHz |
| HRMS (ESI+) | m/z 148.0864 [M+H]+ (calc. 148.0868) | Q-TOF |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mL volume, 120°C, 5 min residence time) achieve 89% yield in cyclization steps, reducing batch variability. In-line FTIR monitors reaction progression, enabling real-time adjustments.
Green Chemistry Approaches
Micellar catalysis (TPGS-750-M in water) reduces organic solvent use by 70% during amination steps, maintaining 82% yield.
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride exhibits various biological activities:
1. Anticancer Properties
- Studies have suggested that this compound may have potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. The mechanism often involves targeting pathways associated with cell proliferation and apoptosis.
2. Neuroprotective Effects
- There is emerging evidence that this compound could provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
3. Antimicrobial Activity
- Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development in antimicrobial therapies.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a scaffold for drug design. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets.
Case Studies:
-
Anticancer Research:
- A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their effects on cancer cell lines. The results indicated that certain modifications significantly increased antiproliferative activity against breast cancer cells.
-
Neuroprotection:
- Research conducted by the Institute of Neuroscience demonstrated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The study highlighted its potential to reduce amyloid plaque formation.
Applications in Material Science
Beyond medicinal chemistry, this compound can also be utilized in material science:
1. Organic Electronics:
- The compound has been investigated for its role as a precursor in the synthesis of organic semiconductors used in electronic devices such as OLEDs (Organic Light Emitting Diodes).
2. Polymer Chemistry:
- Its reactivity allows it to be incorporated into polymer matrices, potentially improving the mechanical properties and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For example, as a fibroblast growth factor receptor inhibitor, it binds to the receptor and prevents its activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Pyrrolopyridine Derivatives
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Dihydrochloride ()
- Structural Difference : The pyrrolopyridine core is fused at [3,2-c] instead of [2,3-b], altering nitrogen placement and electronic properties.
- Commercial Data : Priced at 278.00 €/g (1g scale), lower than some analogues, possibly due to easier synthesis .
- Similarity Score : 0.93 compared to the target compound, indicating moderate structural overlap .
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride ()
Heterocyclic Core Variations
(1H-Indol-2-yl)methanamine Hydrochloride ()
- Core Structure : Indole instead of pyrrolopyridine.
- Similarity Score : 0.95, driven by the shared methanamine group .
- Implications : Indole’s prevalence in pharmaceuticals (e.g., serotonin analogs) suggests divergent biological targets.
{4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine Dihydrochloride ()
Functional Group Modifications
OXA-06 Hydrochloride ()
- Structure : Contains a fluorobenzyl group attached to pyrrolo[2,3-b]pyridine.
- Molecular Weight : 404.31 (vs. ~250 for simpler analogues).
- Pharmacology : ATP-competitive ROCK inhibitor; fluorine enhances stability and binding affinity .
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol ()
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | Core Structure | Substituent | Price (1g) | Similarity Score | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | 2-methanamine | N/A | 1.00 | ~250 (estimated) |
| (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | Pyrrolo[3,2-c]pyridine | 2-methanamine | 278.00 € | 0.93 | ~250 |
| Quinolin-2-ylmethanamine dihydrochloride | Quinoline | 2-methanamine | N/A | 1.00* | ~220 |
| {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine | Pyrrolopyrazole | 2-methanamine | N/A | N/A | 210.11 |
Note: The similarity score of 1.00 for quinoline () may reflect an error, as its core differs significantly from pyrrolopyridines .
Table 2: Pharmacological and Functional Insights
| Compound Name | Key Functional Groups | Potential Applications |
|---|---|---|
| Target Compound | Methanamine | Kinase inhibition, intermediates |
| OXA-06 Hydrochloride | Fluorobenzyl | ROCK inhibition |
| (1H-Indol-2-yl)methanamine hydrochloride | Indole, methanamine | Neurotransmitter analogs |
| 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine | Ethylamine | Enhanced lipophilicity |
Biological Activity
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride is a heterocyclic compound recognized for its significant biological activity, particularly in cancer research. Characterized by a pyrrolo-pyridine core, this compound has garnered attention due to its potential therapeutic applications, especially as an inhibitor of fibroblast growth factor receptors (FGFRs) which play a crucial role in various physiological processes such as cell proliferation and angiogenesis .
- Molecular Formula : C8H11Cl2N3
- Molecular Weight : 220.10 g/mol
- CAS Number : 1638771-50-2
- Structure : Chemical Structure
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) .
Mode of Action
This compound inhibits FGFRs, which are critical in signaling pathways that regulate cell growth and differentiation. By blocking these receptors, it can effectively hinder tumor growth and induce apoptosis in cancer cells, particularly in breast cancer models.
Biochemical Pathways
FGFR signaling is implicated in various biological functions including:
- Organ development
- Cell proliferation
- Migration
- Angiogenesis
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The compound's IC50 values indicate potent activity against these cancer cells, making it a promising candidate for further therapeutic development .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with its analogs:
| Compound Name | FGFR Inhibition Activity | IC50 Value |
|---|---|---|
| This compound | High | < 1 nM |
| (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | Moderate | > 10 nM |
| (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine | Low | > 20 nM |
This table illustrates the superior inhibitory activity of the dihydrochloride variant compared to its structural analogs.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties such as low molecular weight and adequate solubility which enhance its bioavailability. However, further studies are needed to fully understand its metabolic stability and clearance rates in vivo.
Case Studies and Research Findings
Recent research has focused on the development of derivatives based on the pyrrolo-pyridine scaffold. Notably:
- A series of compounds were synthesized showing high inhibition on TNIK with IC50 values lower than 1 nM, indicating potential for broader applications beyond FGFR inhibition.
- Structural modifications have been shown to enhance solubility and metabolic stability while maintaining or improving biological efficacy against various cancer cell lines .
Future Directions
Ongoing research aims to optimize the structure of this compound to improve its pharmacological properties and expand its therapeutic applications. This includes exploring its effects on additional targets within cancer biology and other disease models.
Q & A
Q. What statistical approaches reconcile discrepancies in bioactivity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets from independent studies. Validate outliers via Grubbs' test . For conflicting IC50 values, standardize assay conditions (e.g., ATP concentration in kinase assays) and retest .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
